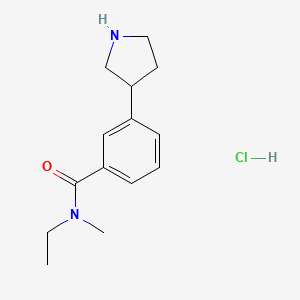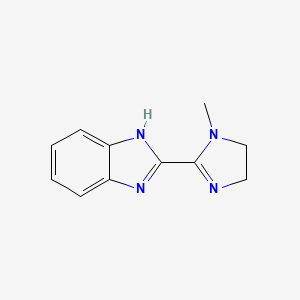![molecular formula C11H12N4 B577053 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazole CAS No. 14488-05-2](/img/structure/B577053.png)
2-(1,4,5,6-Tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,4,5,6-Tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazole is a chemical compound with the molecular formula C10H12N2S It is known for its unique structure, which combines a benzimidazole ring with a tetrahydropyrimidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazole typically involves the reaction of benzimidazole with a suitable tetrahydropyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as crystallization or chromatography are often used to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,4,5,6-Tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Wissenschaftliche Forschungsanwendungen
2-(1,4,5,6-Tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1,4,5,6-Tetrahydro-2-pyrimidinyl)phenol
- 4-(1,4,5,6-Tetrahydro-2-pyrimidinyl)-4’-[p-(1,4,5,6-Tetrahydro-2-pyrimidinyl)phenyl]carbamoylbenzanilide
- 4’,4’'-Bis(1,4,5,6-Tetrahydro-2-pyrimidinyl)terephthalanilide
Uniqueness
2-(1,4,5,6-Tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazole stands out due to its unique combination of a benzimidazole ring and a tetrahydropyrimidinyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
14488-05-2 |
|---|---|
Molekularformel |
C11H12N4 |
Molekulargewicht |
200.245 |
IUPAC-Name |
2-(1,4,5,6-tetrahydropyrimidin-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C11H12N4/c1-2-5-9-8(4-1)14-11(15-9)10-12-6-3-7-13-10/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
FZPSOJVBLFKURO-UHFFFAOYSA-N |
SMILES |
C1CNC(=NC1)C2=NC3=CC=CC=C3N2 |
Synonyme |
Benzimidazole, 2-(1,4,5,6-tetrahydro-2-pyrimidinyl)- (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(5S,8S,9S,10R,13S,14S)-4,4,10,13-tetramethyl-2,3,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B576984.png)
![(1S,4S,6S,8R,9R,12S,13S,16R,17S)-6,9-dihydroxy-17-(methoxymethyl)-7,7-dimethyl-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B576985.png)
![7-Phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one hydrochloride](/img/structure/B576989.png)

